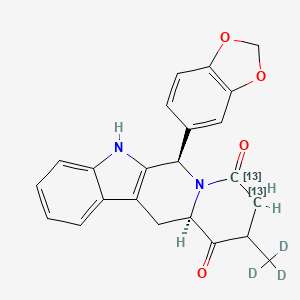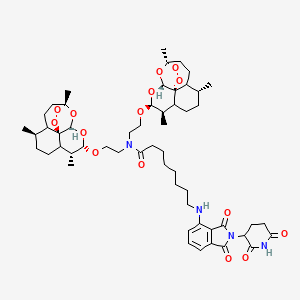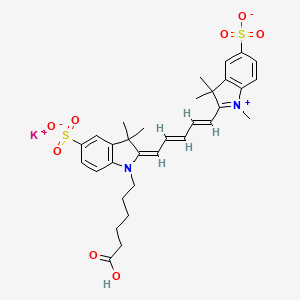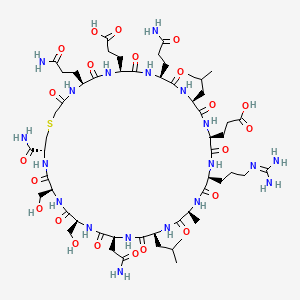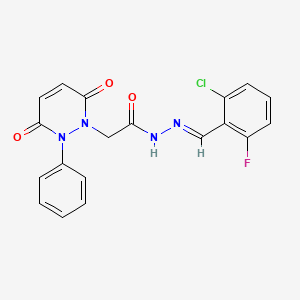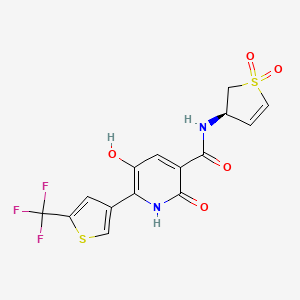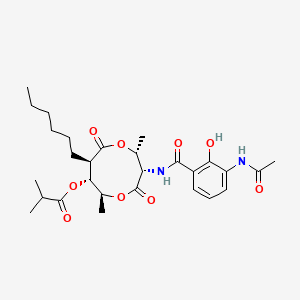
Antimycin A2c
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimycin A2c: is a novel antimycin alkaloid derived from the culture of a marine-derived Streptomyces species. It has garnered significant attention due to its potent cytotoxicity against various cancer cell lines, particularly the human papillomavirus-transformed cervical cancer HeLa cell line . The compound disrupts mitochondrial function and depletes human papillomavirus oncoproteins E6 and E7, making it a promising candidate for cancer research and therapeutic development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Antimycin A2c is typically isolated from the culture of marine-derived Streptomyces species. The isolation process involves culturing the Streptomyces species, followed by extraction and purification using chromatographic techniques . The chemical structure of this compound is elucidated through extensive spectroscopic analysis .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the marine-derived Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Antimycin A2c undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Antimycin A2c has a wide range of scientific research applications:
Wirkmechanismus
Antimycin A2c exerts its effects by targeting the mitochondria. It disrupts mitochondrial function, leading to the generation of reactive oxygen species and the activation of the ubiquitin-dependent proteasome system . This results in the degradation of human papillomavirus oncoproteins E6 and E7, ultimately triggering apoptosis in cancer cells . The compound’s ability to induce apoptosis through mitochondrial disruption and oncoprotein degradation makes it a potent anticancer agent .
Vergleich Mit ähnlichen Verbindungen
- Antimycin A1
- Antimycin A3
- Antimycin B1
- Antimycin B2
Comparison: Antimycin A2c is unique among its analogues due to its specific ability to target and degrade human papillomavirus oncoproteins E6 and E7 . While other antimycin compounds also exhibit cytotoxicity and mitochondrial inhibition, this compound’s mechanism of action involving the ubiquitin-dependent proteasome system sets it apart . This unique mechanism makes it particularly effective against human papillomavirus-transformed cancer cells .
Eigenschaften
Molekularformel |
C28H40N2O9 |
|---|---|
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
[(2R,3S,6S,7R,8R)-3-[(3-acetamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C28H40N2O9/c1-7-8-9-10-12-20-24(39-26(34)15(2)3)17(5)38-28(36)22(16(4)37-27(20)35)30-25(33)19-13-11-14-21(23(19)32)29-18(6)31/h11,13-17,20,22,24,32H,7-10,12H2,1-6H3,(H,29,31)(H,30,33)/t16-,17+,20-,22+,24+/m1/s1 |
InChI-Schlüssel |
WWGKAXWEOLWXEB-NIBHENIISA-N |
Isomerische SMILES |
CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)O)C)OC(=O)C(C)C |
Kanonische SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)O)C)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


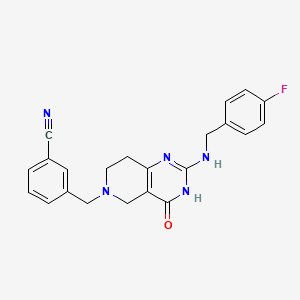
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
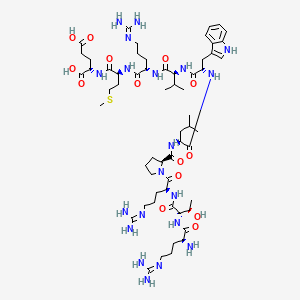
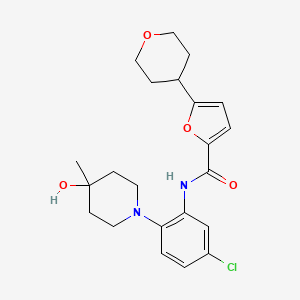
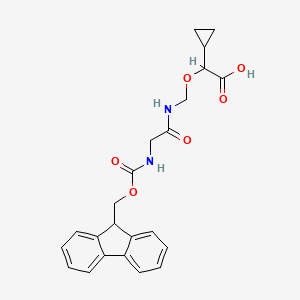
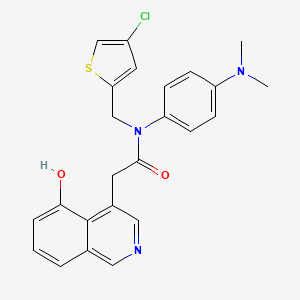

![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
